molecular formula C6H11N3O B3043873 2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine CAS No. 944898-31-1

2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine

Cat. No.: B3043873
CAS No.: 944898-31-1
M. Wt: 141.17 g/mol
InChI Key: WDOUWASQAAGCTE-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound featuring a five-membered oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form ethyl 2-(5-ethyl-1,3,4-oxadiazol-2-yl)acetate. This intermediate is then subjected to hydrolysis and subsequent decarboxylation to yield the target compound.

Another approach involves the reaction of ethyl hydrazinecarboxylate with ethyl bromoacetate, followed by cyclization in the presence of a base such as potassium carbonate. The reaction conditions typically include refluxing in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and other advanced techniques can also be employed to optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxadiazole derivatives with various functional groups.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted oxadiazole derivatives with different alkyl or acyl groups.

Scientific Research Applications

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its specific arrangement of the ethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-5-8-9-6(10-5)3-4-7/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOUWASQAAGCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.95 g (12.23 mmol) tert-butyl [2-(5-ethyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamate and 10 ml trifluoroacetic acid are stirred in 100 ml dichloromethane for 24 hours at ambient temperature. Then the mixture is evaporated down, the residue is made basic and extracted with ethyl acetate. The organic phase is dried and evaporated to dryness.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.95 g (12.23 mmol) tert-butyl[2-(5-ethyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamate and 10 ml trifluoroacetic acid are stirred in 100 ml dichloromethane for 24 hours at ambient temperature. Then the mixture is evaporated down, the residue is made basic and extracted with ethyl acetate. The organic phase is dried and evaporated to dryness.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
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2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
Reactant of Route 3
2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
Reactant of Route 4
2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
Reactant of Route 5
2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
Reactant of Route 6
2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine

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